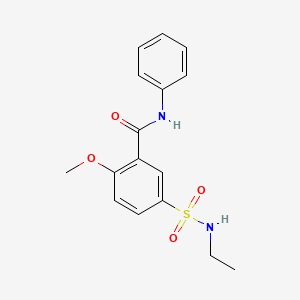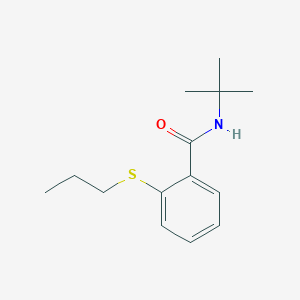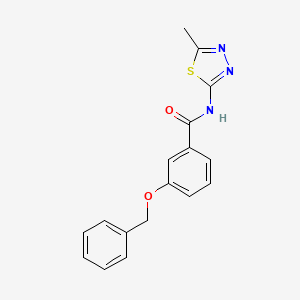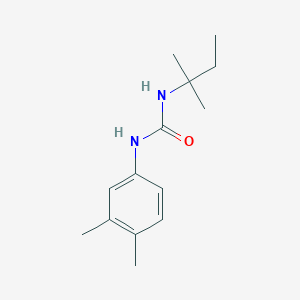
5-(ethylsulfamoyl)-2-methoxy-N-phenylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Ethylsulfamoyl)-2-methoxy-N-phenylbenzamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibiotics
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(ethylsulfamoyl)-2-methoxy-N-phenylbenzamide typically involves the following steps:
Formation of the Sulfonamide Group: The ethylsulfamoyl group can be introduced through the reaction of an appropriate amine with ethylsulfonyl chloride under basic conditions.
Amide Formation: The final step involves the formation of the amide bond between the sulfonamide intermediate and the phenylbenzamide moiety. This can be accomplished through condensation reactions using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
5-(Ethylsulfamoyl)-2-methoxy-N-phenylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding sulfone or sulfoxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
5-(Ethylsulfamoyl)-2-methoxy-N-phenylbenzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new antibiotics or anti-inflammatory agents.
Biological Studies: The compound can be used to study enzyme inhibition and protein binding interactions.
Industrial Applications: It can be used in the synthesis of other complex organic molecules and as an intermediate in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of 5-(ethylsulfamoyl)-2-methoxy-N-phenylbenzamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can prevent the synthesis of folic acid, which is essential for bacterial growth and replication. This leads to the antibacterial effects of the compound.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with similar antibacterial properties.
Sulfamethoxazole: A sulfonamide with a methoxy group, used in combination with trimethoprim as an antibiotic.
Sulfadiazine: Another sulfonamide used in the treatment of bacterial infections.
Uniqueness
5-(Ethylsulfamoyl)-2-methoxy-N-phenylbenzamide is unique due to its specific combination of functional groups, which may confer distinct pharmacokinetic and pharmacodynamic properties. Its structure allows for potential modifications to enhance its efficacy and reduce side effects.
Properties
IUPAC Name |
5-(ethylsulfamoyl)-2-methoxy-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-3-17-23(20,21)13-9-10-15(22-2)14(11-13)16(19)18-12-7-5-4-6-8-12/h4-11,17H,3H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABFRYTBQFFDRBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC(=C(C=C1)OC)C(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[1-(3-oxa-9-azaspiro[5.5]undec-9-ylcarbonyl)cyclopentyl]aniline](/img/structure/B5285014.png)




![2-(3-morpholinyl)-N-{[5-(2-pyridinyl)-2-thienyl]methyl}acetamide hydrochloride](/img/structure/B5285062.png)

![N-[2-(1H-indol-1-yl)ethyl]-N-methyl-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide](/img/structure/B5285068.png)
![N-{5-[(2-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B5285078.png)



![2-phenyl-N-[3-(1H-pyrazol-1-yl)propyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5285104.png)
![1'-[(3-isopropyl-1,2,4-oxadiazol-5-yl)methyl]spiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5285113.png)
